molecular formula C24H37N4O7PS B1676234 MB-07803 CAS No. 882757-24-6

MB-07803

カタログ番号: B1676234
CAS番号: 882757-24-6
分子量: 556.6 g/mol
InChIキー: CTKZZUXRWBCFEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

MB-07803 undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolyl and furan rings.

    Reduction: Reduction reactions may occur at the carbonyl groups present in the compound.

    Substitution: The compound can undergo substitution reactions, especially at the phosphinylidene moiety.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

類似化合物との比較

MB-07803 can be compared with other fructose-1,6-bisphosphatase inhibitors, such as:

    MB-06322: Another potent inhibitor of fructose-1,6-bisphosphatase with similar effects on glucose production.

    CS-917: A compound that also targets the gluconeogenesis pathway but has different structural features.

    PF-05175157: A selective inhibitor of fructose-1,6-bisphosphatase with potential therapeutic applications in diabetes treatment.

This compound is unique due to its specific molecular structure, which includes a phosphinylidene moiety and thiazolyl and furan rings, contributing to its potent inhibitory activity .

生物活性

MB-07803 is a second-generation gluconeogenesis inhibitor primarily investigated for the treatment of type 2 diabetes mellitus. It works by selectively inhibiting fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway, which is responsible for glucose production in the liver. This inhibition helps to lower blood glucose levels independently of insulin and body weight, making it a promising candidate for diabetes management .

  • Chemical Formula : C24_{24}H37_{37}N4_4O7_7P S
  • Average Molecular Weight : 556.61 g/mol
  • DrugBank Accession Number : DB05053

This compound targets fructose-1,6-bisphosphatase isozyme 2 (FBP2), which catalyzes the conversion of fructose 1,6-bisphosphate to fructose 6-phosphate. By inhibiting this enzyme, this compound effectively reduces hepatic glucose output, thereby lowering blood sugar levels in diabetic patients .

Pharmacodynamics

The pharmacodynamics of this compound involve its role as a selective inhibitor of FBPase. This action leads to decreased glucose production in the liver, which is crucial in managing hyperglycemia in type 2 diabetes patients. The drug's efficacy is independent of insulin levels, providing an alternative mechanism for glucose control .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:

  • Phase Ib Clinical Trial :
    • Objective: To assess the pharmacokinetics and pharmacodynamics of this compound when combined with metformin.
    • Findings: Initial results indicated no significant gastrointestinal adverse events or drug-related hypoglycemia, although two cases of lactic acidosis were reported with another compound in previous studies .
  • Ongoing Research :
    • Further studies are necessary to confirm the long-term efficacy and safety profile of this compound, particularly its interactions with other diabetes medications like metformin .

Efficacy Data

Study PhasePrimary EndpointResult
Phase ISafety and tolerabilityNo significant adverse events
Phase IIReduction in fasting blood glucoseStatistically significant decrease

Future Directions

Research on this compound continues to focus on its potential benefits over existing diabetes treatments. Its unique mechanism may offer advantages such as reduced risk of hypoglycemia and improved metabolic control. Ongoing studies aim to further elucidate its pharmacological profile and therapeutic applications in diverse patient populations .

特性

Key on ui mechanism of action

MB07803 is a selective inhibitor of fructose-1, 6-bisphosphatase (FBPase), a regulatory enzyme in the pathway responsible for the production of glucose in the liver, known as the gluconeogenesis pathway. By specifically inhibiting this pathway, liver glucose production should be reduced and blood sugar levels decreased in patients with diabetes, independent of insulin levels and body weight.

CAS番号

882757-24-6

分子式

C24H37N4O7PS

分子量

556.6 g/mol

IUPAC名

ethyl 2-[[[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)amino]phosphoryl]amino]-2-methylpropanoate

InChI

InChI=1S/C24H37N4O7PS/c1-10-33-19(30)23(6,7)27-36(32,28-24(8,9)20(31)34-11-2)15-13-12-14(35-15)16-17(37-21(25)26-16)18(29)22(3,4)5/h12-13H,10-11H2,1-9H3,(H2,25,26)(H2,27,28,32)

InChIキー

CTKZZUXRWBCFEI-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)NC(C)(C)C(=O)OCC

正規SMILES

CCOC(=O)C(C)(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)NC(C)(C)C(=O)OCC

外観

Solid powder

Key on ui other cas no.

882757-24-6

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

MB-07803;  VK-0612;  MB07803;  VK0612;  MB 07803;  VK 0612

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
MB-07803
Reactant of Route 2
Reactant of Route 2
MB-07803
Reactant of Route 3
Reactant of Route 3
MB-07803
Reactant of Route 4
Reactant of Route 4
MB-07803
Reactant of Route 5
MB-07803
Reactant of Route 6
Reactant of Route 6
MB-07803

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。